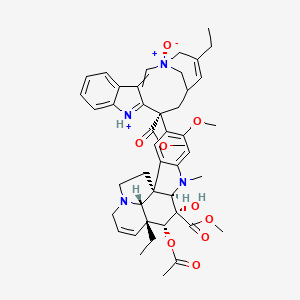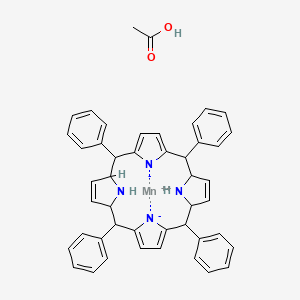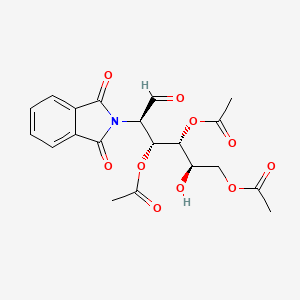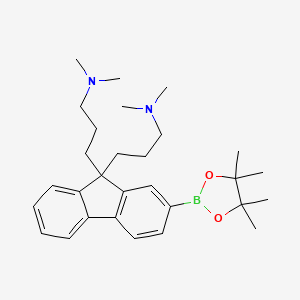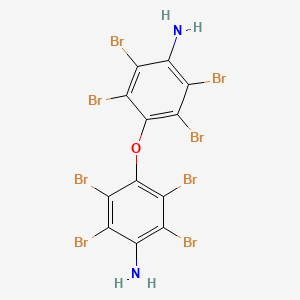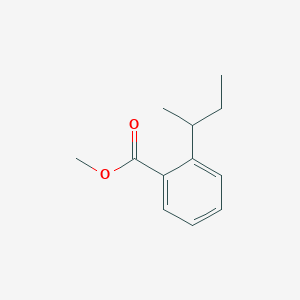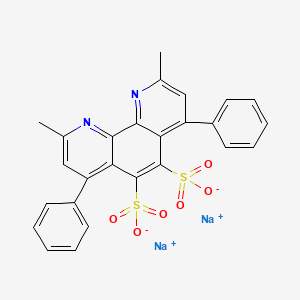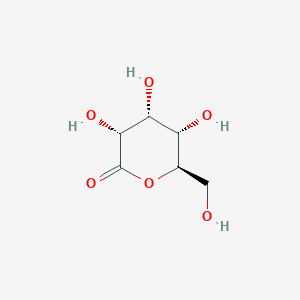
d-Allono-1,5-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
d-Allono-1,5-lactone is a carbohydrate-based lactone derived from d-allose, a rare aldohexose sugar. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, biotechnology, and chemical synthesis. This compound exists in cyclic forms and is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: d-Allono-1,5-lactone can be synthesized through both chemical and enzymatic methods. Chemically, it is prepared by the reduction of d-allono-1,4-lactone from d-ribose or by the reduction of 1,2:5,6-di-O-isopropylidene-α-d-ribo-hexofuranose-3-ulose hydrate . Enzymatically, it can be produced from d-psicose using d-allose-producing enzymes such as l-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological processes that utilize microbial metabolism. These processes are designed to be efficient and environmentally friendly, leveraging the capabilities of specific enzymes to convert precursor sugars into the desired lactone .
Analyse Chemischer Reaktionen
Types of Reactions: d-Allono-1,5-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its reactive lactone ring, which can be opened or modified under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as bromine or chromium (VI) reagents are commonly used to oxidize this compound.
Major Products: The major products formed from these reactions include d-allose, d-allitol, and various substituted derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
d-Allono-1,5-lactone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in studies related to carbohydrate metabolism and enzyme activity.
Industry: It is utilized in the production of functional sweeteners and other value-added products.
Wirkmechanismus
The mechanism of action of d-Allono-1,5-lactone involves its interaction with specific enzymes and molecular targets. In biological systems, it is converted into various metabolites through enzymatic reactions. For example, in the cytoplasm, d-allose is converted into d-allose-6-phosphate, d-allulose-6-phosphate, and d-fructose-6-phosphate by enzymes such as d-allose kinase, d-allose-6-phosphate isomerase, and d-allulose-6-phosphate 3-epimerase . These metabolites then participate in various metabolic pathways, exerting their effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
d-Glucono-1,5-lactone: A cyclic ester of d-gluconic acid, used as a protein coagulant and acidifier.
l-Fucono-1,5-lactone: A lactone derived from l-fucose, involved in microbial metabolism.
d-Arabino-1,4-lactone: Another sugar lactone with applications in organic synthesis.
Uniqueness: d-Allono-1,5-lactone is unique due to its specific structure and reactivity, which make it a versatile intermediate in various chemical and biological processes.
Eigenschaften
Molekularformel |
C6H10O6 |
|---|---|
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4-,5-/m1/s1 |
InChI-Schlüssel |
PHOQVHQSTUBQQK-TXICZTDVSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@H](C(=O)O1)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



